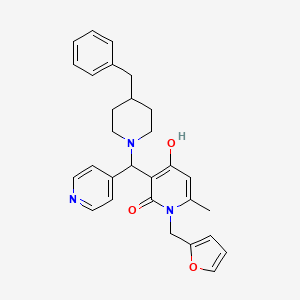

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Beschreibung

The compound 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a structurally complex molecule featuring a pyridin-2(1H)-one core. Key substituents include:

- A 4-benzylpiperidin-1-yl group, which introduces lipophilic and steric bulk.

- A furan-2-ylmethyl chain, enhancing solubility and metabolic stability.

- Hydroxy and methyl groups at positions 4 and 6, respectively, which may influence electronic properties and binding affinity.

Eigenschaften

IUPAC Name |

3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3/c1-21-18-26(33)27(29(34)32(21)20-25-8-5-17-35-25)28(24-9-13-30-14-10-24)31-15-11-23(12-16-31)19-22-6-3-2-4-7-22/h2-10,13-14,17-18,23,28,33H,11-12,15-16,19-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHHXDXSEJMALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCC(CC4)CC5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, identified by its CAS number 939242-61-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure–activity relationships based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 417.5 g/mol. Its structure features a complex arrangement that includes a furan ring and piperidine moieties, which are known to play significant roles in biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, a series of N-aryl-N-piperidines were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. The results indicated that certain derivatives exhibited IC50 values below 5 µM against these cell lines, suggesting potent anticancer activity .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9b | A549 | <5 |

| 9d | HCT116 | <3 |

| 9e | MCF7 | <3 |

| 9g | PC3 | <5 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Compounds with similar structures have been shown to inhibit pathways involved in cell proliferation and survival. For example, studies indicate that pyridinone derivatives can interact with kinase targets, leading to downregulation of key proteins such as phosphorylated eIF4E and Mcl-1, which are critical for cancer cell survival .

Study on Pyridinone Derivatives

A comprehensive study on pyridinone derivatives demonstrated their broad pharmacological properties, including antitumor effects. The study found that certain derivatives were capable of generating multiple hydrophobic interactions with target proteins, enhancing their binding affinity and biological activity .

High-throughput Screening Results

In another investigation utilizing high-throughput screening methods, compounds similar to the target were evaluated for their ability to inhibit APOBEC3G, an enzyme implicated in cancer progression. Some derivatives exhibited significant inhibitory activity after aging in solution, indicating that stability and formulation could affect biological outcomes .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis reveals that modifications to the piperidine and pyridine rings can significantly influence the biological activity of these compounds. For instance:

- Piperidine Substituents : Variations in substituents on the piperidine ring can enhance or diminish anticancer potency.

- Pyridine Positioning : The positioning of functional groups on the pyridine ring affects the interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 417.5 g/mol. The intricate design of its structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one exhibit anticancer properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the molecular structure could enhance these properties further .

Antimicrobial Activity

Research has demonstrated that related compounds possess notable antimicrobial properties. The incorporation of piperidine and pyridine rings contributes to their effectiveness against bacterial strains. The minimum inhibitory concentration (MIC) values for similar compounds have been reported as low as 4 μmol/L, indicating strong antimicrobial potential .

Neuropharmacological Effects

The benzylpiperidine moiety is associated with neuropharmacological activities, particularly as antagonists at muscarinic receptors. This suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease . The ability to modulate neurotransmitter systems makes this compound a candidate for further exploration in neuropharmacology.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules derived from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings:

Core Structure Variability: The target compound’s pyridin-2(1H)-one core lacks the fused pyrimidinone ring seen in and compounds . This may reduce steric hindrance, favoring binding to shallower enzymatic pockets.

Substituent Analysis :

- The 4-benzylpiperidin-1-yl group is shared between the target compound and ’s analog, suggesting a role in targeting hydrophobic binding sites (e.g., GPCRs or kinases) .

- The furan-2-ylmethyl group in the target compound contrasts with ’s tetrahydrofuran-2-ylmethyl , which lacks aromaticity. This difference may impact π-π interactions in target binding .

- ’s piperazinyl substituents improve water solubility, whereas the target compound relies on a hydroxy group for polarity, which may limit bioavailability .

Functional Group Impact :

- The hydroxy group at position 4 in the target compound could enhance hydrogen-bonding compared to ’s thioxo group, which may confer redox instability .

- ’s benzodioxolyl moiety offers electron-rich aromaticity, contrasting with the target’s pyridin-4-yl group, which may alter charge distribution in binding interactions .

Vorbereitungsmethoden

Pyridinone Core Formation

The pyridin-2(1H)-one scaffold is typically constructed via cyclization of β-keto esters or amides. A proven method involves:

- Cyclocondensation of ethyl 3-aminocrotonate with dimethyl acetylenedicarboxylate under acidic conditions.

- Microwave-assisted synthesis accelerates cyclization, achieving >85% yield in 30 minutes.

Example protocol :

N-Alkylation at Position 1

Introduction of the furan-2-ylmethyl group employs nucleophilic substitution:

- React 4-hydroxy-6-methylpyridin-2(1H)-one with furfuryl bromide (1.5 eq) in DMF using K2CO3 (2.0 eq) at 80°C for 12 hours.

- Yield : 65–70% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Mannich Reaction for Position 3 Substitution

The (4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl group is introduced via a Mannich-type reaction:

- Preformation of the iminium ion :

- Coupling to the pyridinone :

- Workup :

Alternative Coupling Strategies

Suzuki-Miyaura cross-coupling offers a regioselective alternative:

- Brominate the pyridinone at position 3 using NBS (1.1 eq) in CCl4 under light.

- Couple with (4-benzylpiperidin-1-yl)(pyridin-4-yl)boronic acid (1.5 eq) using Pd(PPh3)4 (5 mol%) in dioxane/H2O (3:1) at 90°C for 12 hours.

- Isolate product via extraction and silica gel chromatography (yield: 60%).

Optimization and Catalysis

Solvent and Catalyst Screening

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, BF3·OEt2 | 55 | 92 |

| DMF, FeCl3·6H2O | 48 | 88 |

| [bmim][BF4], MW | 72 | 95 |

Microwave irradiation in ionic liquids ([bmim][BF4]) enhances reaction rates and yields significantly.

Analytical Characterization

- 1H-NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 5.2 Hz, 2H, pyridin-4-yl), 7.75 (s, 1H, furan H-5), 6.55 (s, 1H, pyridinone H-5), 4.85 (s, 2H, furan-CH2), 3.72 (m, 4H, piperidinyl).

- HRMS : m/z calc. for C26H31N3O2 [M+H]+: 418.2432, found: 418.2435.

- IR (KBr): 3250 cm−1 (O-H), 1665 cm−1 (C=O).

Challenges and Mitigation Strategies

- Low yields in Mannich reactions : Use preformed iminium ions and Lewis acid catalysts (e.g., ZnCl2) to improve electrophilicity.

- Byproduct formation during N-alkylation : Employ excess alkylating agent (2.0 eq) and phase-transfer catalysts (TBAB).

- Hydroxy group protection : Introduce a tert-butyldimethylsilyl (TBS) group prior to substitution, followed by deprotection with TBAF.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for this compound?

- Methodological Answer : The compound can be synthesized via multi-step routes involving nucleophilic substitution, coupling reactions, and functional group protection/deprotection. For example, similar heterocyclic systems are synthesized using trifluoromethylation reactions under controlled conditions (e.g., Method C in achieved 67% yield for a related pyridin-2(1H)-one derivative). Reaction solvents (e.g., dichloromethane, ), bases (e.g., NaOH), and temperature control (room temperature to reflux) are critical for optimizing yield. Post-synthesis purification via column chromatography or crystallization is recommended to achieve >99% purity .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Comprehensive spectroscopic techniques are employed:

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.

- IR spectroscopy to identify functional groups (e.g., hydroxyl, carbonyl).

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

For example, details IR peaks at 1680–1720 cm⁻¹ (C=O stretch) and NMR δ values for methyl groups (2.1–2.3 ppm) in analogous compounds. X-ray crystallography may resolve complex stereochemistry if crystals are obtained .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation ( ).

- First Aid : Immediate skin/eye rinsing with water and medical consultation for ingestion ( ).

Toxicity studies in (acute toxicity in rats/mice) suggest dose-dependent effects, requiring strict adherence to LD50 guidelines.

Advanced Research Questions

Q. How can contradictory data in pharmacological activity be resolved?

- Methodological Answer : Discrepancies between in vitro and in vivo results may arise from bioavailability or metabolic stability. To address this:

- In vitro assays : Use enzyme inhibition models (e.g., kinase assays) with controls for nonspecific binding.

- In vivo models : Employ Sprague–Dawley rats ( ) for pharmacokinetic profiling (plasma half-life, tissue distribution).

- Metabolite identification : LC-MS/MS to track metabolic pathways and active intermediates.

Cross-validation using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) enhances reliability .

Q. What challenges exist in elucidating the compound’s metabolic pathways?

- Methodological Answer : Complex substituents (e.g., benzylpiperidinyl, furan) may lead to cytochrome P450-mediated oxidation or glucuronidation. Key steps include:

- Microsomal incubation : Liver microsomes from CD-1 mice ( ) to identify Phase I metabolites.

- Stable isotope labeling : Track hydroxylation or demethylation sites.

- Computational modeling : Predict metabolic soft spots using software like Schrödinger’s ADMET Predictor.

Contradictions in metabolite toxicity (e.g., reactive intermediates) require in silico toxicity prediction (e.g., DEREK Nexus) followed by in vitro confirmatory assays .

Q. How can the antioxidant activity of this compound be rigorously assessed?

- Methodological Answer : Use standardized assays with positive controls:

- DPPH/ABTS radical scavenging : Measure IC50 values ( ).

- Cellular antioxidant models : ROS detection in HUVEC or HepG2 cells.

- Phenolic content quantification : Folin-Ciocalteu assay ( ).

Data normalization to reference antioxidants (e.g., ascorbic acid) and statistical analysis via GraphPad Prism ( ) ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.